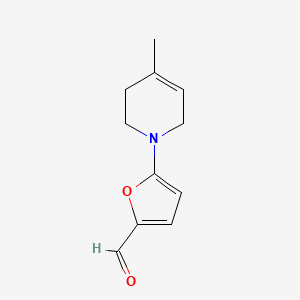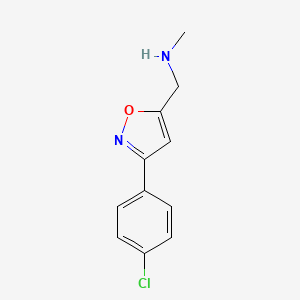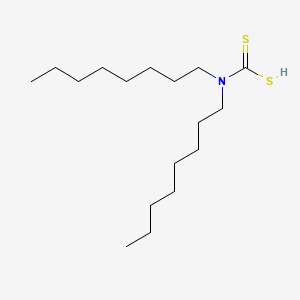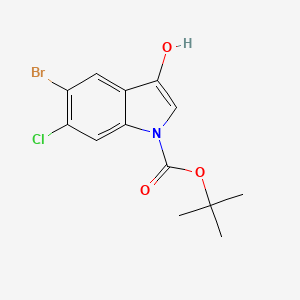
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a vinyl group flanked by two methoxyphenyl groups and an aniline moiety substituted with two phenyl groups. Its structure imparts distinct electronic and photophysical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and diphenylamine.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and diphenylamine in the presence of a base such as potassium carbonate. This reaction forms an intermediate Schiff base.
Vinylation: The intermediate Schiff base undergoes a vinylation reaction using a vinylating agent like acetylene or a vinyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or methoxy-substituted quinones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline involves its interaction with molecular targets through its electronic and steric properties. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity. The vinyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(1,2-Bis(4-methoxyphenyl)ethene)-N,N-diphenylaniline: Similar structure but with an ethene linkage instead of a vinyl group.
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-dimethylaniline: Similar structure but with dimethyl substitution on the aniline moiety.
Uniqueness
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of vinyl and methoxyphenyl groups, which impart distinct electronic properties. This uniqueness makes it valuable in applications requiring precise electronic and photophysical characteristics.
特性
分子式 |
C34H29NO2 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
4-[(Z)-1,2-bis(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C34H29NO2/c1-36-32-21-13-26(14-22-32)25-34(28-17-23-33(37-2)24-18-28)27-15-19-31(20-16-27)35(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3/b34-25- |
InChIキー |
HNDRNGUPLFUIBL-NQUVTRGKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=C(C=C5)OC |
正規SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)


![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)

